L-Diguluronic acid disodium

Alginate Gelation Material Science

Investigators requiring a precisely defined, uniform DP=2 α-L-guluronic acid disaccharide standard should procure L-Diguluronic acid disodium (CAS 1883438-76-3). Unlike heterogeneous alginate oligosaccharide mixtures or variable-polymer polyguluronates, this minimal homopolymeric GG-block building block enables unambiguous structure-activity correlation in glyceollin elicitation, immunomodulatory profiling, and antifungal delivery carrier studies. Its defined composition ensures reproducible gelation pH calibration (GG ΔpH 3.41) and serves as an authentic HPAEC-PAD/NMR G-block standard. Available in research-grade purity ≥98% (HPGPC) with full analytical documentation.

Molecular Formula C12H16Na2O13
Molecular Weight 414.23 g/mol
Cat. No. B15581331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Diguluronic acid disodium
Molecular FormulaC12H16Na2O13
Molecular Weight414.23 g/mol
Structural Identifiers
InChIInChI=1S/C12H18O13.2Na/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21;;/h1-8,11-17,22H,(H,18,19)(H,20,21);;/q;2*+1/p-2/t1-,2-,3+,4-,5-,6-,7+,8+,11+,12+;;/m0../s1
InChIKeyNTIXLLFKQPXXAX-HXWROTKTSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Diguluronic Acid Disodium: Structure, Procurement Specifications, and Class Differentiation


L-Diguluronic acid disodium (CAS 1883438-76-3) is a linear disaccharide copolymer composed of two α-L-guluronic acid (G) units linked by a 1,4-glycosidic bond, with a molecular weight of 414.23 g/mol and molecular formula C₁₂H₁₆Na₂O₁₃ . As an unbranched polyanionic polysaccharide, it serves as the minimal homopolymeric G-block building block of alginate biopolymers . Its procurement value stems from its defined, uniform DP=2 structure—distinguishing it from heterogeneous alginate oligosaccharide mixtures or higher-polymer polyguluronates—enabling precise structure-activity investigations in antifungal agent delivery carrier research and as a calibrant for alginate structural characterization.

Why Alginate Oligosaccharide Mixtures or M-Block Analogs Cannot Substitute for L-Diguluronic Acid Disodium


In-class compounds including polymannuronate disaccharides, alginate oligosaccharide mixtures, and polyguluronates of varying DP cannot be interchanged with L-diguluronic acid disodium due to three fundamental constraints: (1) GG homopolymeric blocks exhibit fundamentally different divalent cation chelation affinity than MM or MG blocks, directly impacting gelation thresholds and material properties [1]; (2) G-block versus M-block oligomers induce divergent biological responses, with guluronate oligomers demonstrating distinct cytokine induction profiles and strontium absorption inhibition efficacy [2][3]; and (3) heterogeneous alginate oligosaccharide mixtures lack the defined DP=2 uniformity required for structure-activity correlation studies, particularly in glyceollin elicitation where the disaccharide △G shows uniquely high activity among tested oligomers [4]. Procurement of purified L-diguluronic acid disodium ensures experimental reproducibility that mixed alginate hydrolysates cannot guarantee.

L-Diguluronic Acid Disodium: Quantitative Differential Evidence vs. M-Block and Mixed Alginate Comparators


GG vs. MM Block Differential Acid Gelation Thresholds

GG blocks (homopolymeric guluronic acid sequences) form cooperative hydrogen-bond networks enabling gelation at pH < 3.41 with optimum at pH = 2.68, whereas MM blocks (homopolymeric mannuronic acid sequences) only phase-separate at pH ≤ 1.93 [1]. This differential establishes that G-block-containing materials including L-diguluronic acid disodium can form acid gels under conditions where M-block analogs remain soluble. For mixed M/G alginate (M/G ratio = 1.3), gelation occurs at pH < 3.05 with maximum modulus G′ at pH = 2.28 [1].

Alginate Gelation Material Science

G-Block Oligosaccharide vs. M-Block Oligosaccharide Differential Bioactivity in Glyceollin Elicitation

Among purified alginate oligosaccharide fractions, the G-rich disaccharide △G (unsaturated guluronic acid disaccharide) exhibited glyceollin-inducing activity of 1.2339 mg/g dry weight in soybean seeds, representing the highest activity among four tested fractions [1]. Comparatively, △MG (mixed M-G disaccharide) showed 0.3472 mg/g, △GMG showed 0.6494 mg/g, and △MGGG showed 1.0611 mg/g [1]. A higher G/M ratio and larger molecular weight correlated with higher glyceollin-inducing activity, with the disaccharide △G identified as a particularly efficient elicitor [1].

Plant Elicitor Glyceollin Agriculture

Guluronate vs. Mannuronate Oligomer Differential Cytokine Induction Potency

Unsaturated guluronate oligomers and mannuronate oligomers both induce TNF-α secretion from RAW264.7 macrophages in a structure-dependent manner, but with distinct optimal polymerization degrees [1]. Among guluronate oligomers (G3-G9), G8 showed the most potent TNF-α-inducing activity; among mannuronate oligomers (M3-M9), M7 showed maximal activity [1]. Both G8 and M7 stimulated secretion of IL-1α, IL-1β, and IL-6 with similar structure-activity relationship profiles, and both signal through TLR2 and TLR4 receptors [1]. Saturated alginate oligomers prepared by acid hydrolysis exhibited only trace activity [1].

Immunomodulation Macrophage Cytokine

High-G Alginate vs. High-M Alginate Differential Mechanical Performance in Gel Beads

Calcium alginate gel beads prepared from well-characterized alginates demonstrate that beads with the highest mechanical strength, lowest shrinkage, best stability toward monovalent cations, and highest porosity were made from alginate with L-guluronic acid content higher than 70% and average G-block length higher than 15 residues [1]. For high-G alginates with molecular weight above 2.4 × 10⁵ Da, gel strength was independent of molecular weight, confirming G-block content as the primary determinant of mechanical performance [1]. Conversely, alginates with lower M/G ratio produce brittle gels, while higher M/G ratio produces more elastic gels [2].

Immobilization Encapsulation Biotechnology

Polyguluronate vs. Polymannuronate Differential Radiostrontium Absorption Inhibition

Sodium polyguluronate was found to be more effective than sodium polymannuronate in preventing intestinal absorption of radiostrontium [1]. The inhibition of radio-calcium absorption was low and not affected by hydrolysis or fractionation [1]. When dried from dilute aqueous solutions, polymannuronate and alginate formed films, whereas polyguluronate showed a strong tendency to coagulate [1]. This differential metal-binding selectivity and solution behavior directly correlates with the chelation properties of G-rich versus M-rich alginate components.

Radioprotection Metal Chelation Pharmacology

L-Diguluronic Acid Disodium: Evidence-Based Application Scenarios


Defined G-Block Building Block for Alginate Structure-Function Studies

Investigators studying the relationship between alginate block composition and gelation properties require a defined, pure GG disaccharide standard. L-Diguluronic acid disodium provides a DP=2 homopolymeric G-block that enables precise calibration of acid gelation pH thresholds (GG gelation at pH < 3.41 vs. MM phase separation at pH ≤ 1.93 ) and serves as a minimal model for understanding cooperative hydrogen-bond network formation in GG junction zones .

Calibrant for Alginate Oligosaccharide Structural Characterization and Quantification

For researchers employing HPAEC-PAD or NMR methods to characterize alginate hydrolysates , L-diguluronic acid disodium serves as an authentic, well-defined G-block standard. The ¹H NMR assignments for L-guluronic acid residues (anomeric proton H1 at ~5.47 ppm, H5 at ~4.88 ppm) are well-established [6], enabling accurate quantification of G-block content in mixed alginate samples and validation of enzymatic or chemical degradation products .

Reference Compound for G-Block Specific Bioactivity Investigations

Based on evidence that G-rich alginate oligosaccharides exhibit distinct bioactivity profiles compared to M-rich counterparts—including superior glyceollin elicitation (△G: 1.2339 mg/g vs. △MG: 0.3472 mg/g ) and differential cytokine induction optimal DP (G8 vs. M7 [6])—L-diguluronic acid disodium provides the minimal G-block unit for establishing structure-activity baselines in immunomodulation, plant elicitation, and antimicrobial carrier studies .

Antifungal Agent Delivery Carrier Research Model

L-Diguluronic acid disodium is investigated as an unbranched polyanionic polysaccharide delivery carrier for antifungal agents in both in vitro and in vivo experimental models . Its defined DP=2 structure and polyanionic character provide a well-controlled system for evaluating carrier-drug interactions, release kinetics, and formulation stability without the confounding variables introduced by heterogeneous alginate oligosaccharide mixtures or variable polymer molecular weight distributions .

Technical Documentation Hub

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